molecular formula C21H32N2O4 B10880854 Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone

Cat. No.: B10880854
M. Wt: 376.5 g/mol
InChI Key: OAKXFBOXXLQOHT-UHFFFAOYSA-N
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Description

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperidin-1-yl[1-(2,3,4-trimethoxybenzyl)piperidin-3-yl]methanone is unique due to its combination of the piperidine ring, trimethoxybenzyl group, and methanone linkage. This unique structure imparts specific chemical and biological properties that are not observed in simpler piperidine derivatives .

Properties

Molecular Formula

C21H32N2O4

Molecular Weight

376.5 g/mol

IUPAC Name

piperidin-1-yl-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-3-yl]methanone

InChI

InChI=1S/C21H32N2O4/c1-25-18-10-9-16(19(26-2)20(18)27-3)14-22-11-7-8-17(15-22)21(24)23-12-5-4-6-13-23/h9-10,17H,4-8,11-15H2,1-3H3

InChI Key

OAKXFBOXXLQOHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3)OC)OC

Origin of Product

United States

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